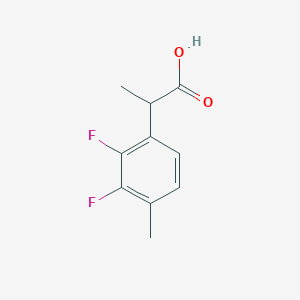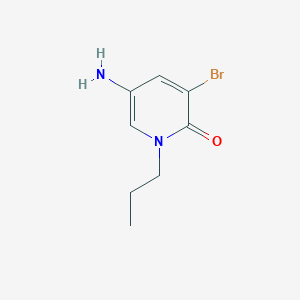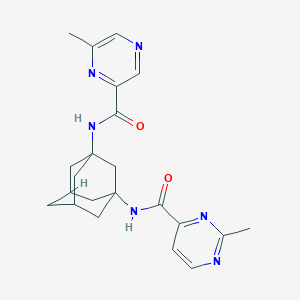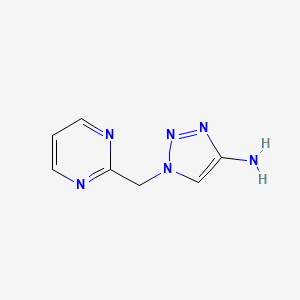
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrimidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of Pyrimidine Derivative: The starting material, 2-aminopyrimidine, is reacted with an appropriate alkylating agent to form the pyrimidine derivative.
Click Chemistry: The pyrimidine derivative is then subjected to a click reaction with an azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
化学反応の分析
Types of Reactions
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
科学的研究の応用
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also exhibit significant biological activities, including antifibrotic and anticancer properties.
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer activities.
Uniqueness
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine is unique due to its dual presence of pyrimidine and triazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
特性
分子式 |
C7H8N6 |
|---|---|
分子量 |
176.18 g/mol |
IUPAC名 |
1-(pyrimidin-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H8N6/c8-6-4-13(12-11-6)5-7-9-2-1-3-10-7/h1-4H,5,8H2 |
InChIキー |
OXCIXYOAGPNRJY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


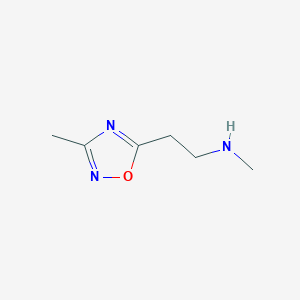
![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
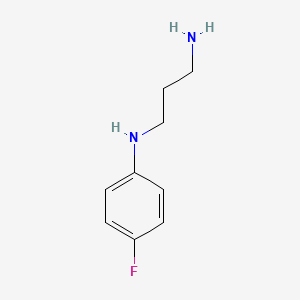
![4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B13060137.png)

![[4-(Piperidine-4-sulfonyl)phenyl]boronic acid](/img/structure/B13060145.png)
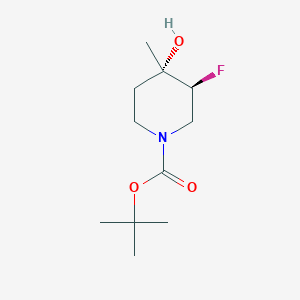

![tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13060175.png)
![3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13060182.png)
